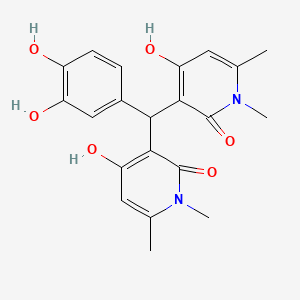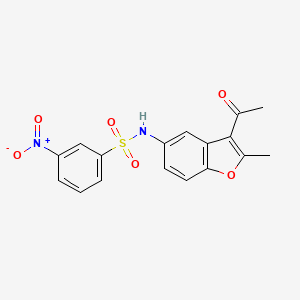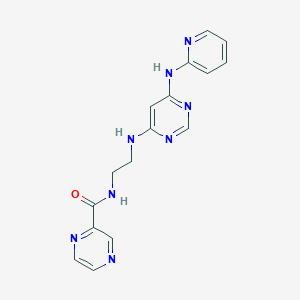
3,3'-((3,4-dihydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-((3,4-dihydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and pyridinone rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((3,4-dihydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the methylene bridge between the phenyl and pyridinone moieties.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3,3’-((3,4-dihydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
科学的研究の応用
3,3’-((3,4-dihydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 3,3’-((3,4-dihydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to donate hydrogen atoms from the hydroxyl groups, neutralizing free radicals. Additionally, its potential therapeutic effects could involve modulation of signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- 3,3’-((3,4-dihydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- 3,3’-((3,4-dihydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) analogs : Compounds with similar structures but different substituents on the phenyl or pyridinone rings.
Uniqueness
What sets 3,3’-((3,4-dihydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) apart from similar compounds is its specific arrangement of hydroxyl groups and methylene bridge, which may confer unique chemical and biological properties. This uniqueness can be leveraged in designing new molecules with tailored functionalities for specific applications.
特性
IUPAC Name |
3-[(3,4-dihydroxyphenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-10-7-15(26)18(20(28)22(10)3)17(12-5-6-13(24)14(25)9-12)19-16(27)8-11(2)23(4)21(19)29/h5-9,17,24-27H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCASIODFLAJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC(=C(C=C2)O)O)C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2871117.png)
![2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2871119.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2871120.png)
![9-ethoxy-4-(ethylsulfanyl)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2871122.png)


![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxamide](/img/structure/B2871129.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-enamide](/img/structure/B2871130.png)
![3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2871133.png)
![methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2871134.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2871135.png)
![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2871136.png)

![1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871140.png)
